2-Epitormentic acid
Overview
Description
2-Epitormentic acid is a natural triterpenoid compound found in various plant species, including Euscaphis japonica . It is known for its complex molecular structure, which includes multiple hydroxyl groups and a pentacyclic framework. This compound has garnered significant interest due to its potential therapeutic properties and diverse applications in scientific research.
Mechanism of Action
Target of Action
It has been shown to have a broad spectrum of pharmacological activities, suggesting it interacts with multiple targets .
Mode of Action
2-Epitormentic acid has been shown to inhibit LPS-induced iNOS, COX-2, and TNF-α expression through inactivation of the nuclear factor-κb pathway in RAW 264.7 macrophages . It also suppresses high-fat diet-induced diabetes and hyperlipidemia by glucose transporter 4 and AMP-activated protein kinase phosphorylation .
Biochemical Pathways
Its broad spectrum of pharmacological activities suggests that it may interact with multiple biochemical pathways .
Result of Action
This compound has been shown to exert anti-inflammatory, antihyperlipidemic, and anti-atherogenic properties . These effects are likely the result of its interaction with various targets and pathways in the body.
Biochemical Analysis
Biochemical Properties
2beta-Hydroxypomolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress . The compound’s interaction with these enzymes helps reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects. Additionally, 2beta-Hydroxypomolic acid has been found to modulate the activity of proteins involved in cell signaling pathways, further contributing to its therapeutic potential .
Cellular Effects
2beta-Hydroxypomolic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2beta-Hydroxypomolic acid can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation . It also affects gene expression by regulating the transcription of genes involved in cell cycle control and apoptosis. Furthermore, 2beta-Hydroxypomolic acid has been reported to enhance cellular metabolism by increasing the activity of enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of 2beta-Hydroxypomolic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, 2beta-Hydroxypomolic acid has been shown to bind to nuclear receptors, leading to changes in gene expression . It can also inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species . These molecular interactions contribute to the compound’s anti-inflammatory, antioxidant, and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2beta-Hydroxypomolic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 2beta-Hydroxypomolic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 2beta-Hydroxypomolic acid has been associated with sustained anti-inflammatory and antioxidant effects, as well as potential cytotoxicity in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of 2beta-Hydroxypomolic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, 2beta-Hydroxypomolic acid may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications and avoiding potential toxicity at higher doses.
Metabolic Pathways
2beta-Hydroxypomolic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which facilitate the conversion of 2beta-Hydroxypomolic acid into more water-soluble metabolites for excretion . Additionally, 2beta-Hydroxypomolic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism .
Transport and Distribution
The transport and distribution of 2beta-Hydroxypomolic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2beta-Hydroxypomolic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2beta-Hydroxypomolic acid plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2beta-Hydroxypomolic acid has been found to localize in the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound’s localization in the nucleus allows it to interact with nuclear receptors and regulate gene expression . These subcellular localization patterns contribute to the diverse biological activities of 2beta-Hydroxypomolic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Epitormentic acid typically involves multiple steps, including the oxidation of precursor triterpenoids. One common method is the regioselective acylation followed by photochemical reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Rehmannia glutinosa . Advanced chromatographic techniques are employed to isolate and purify the compound from plant extracts. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions: 2-Epitormentic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce additional functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones or aldehydes into alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various hydroxylated derivatives and halogenated compounds, which are studied for their enhanced biological activities.
Scientific Research Applications
2-Epitormentic acid has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: The compound is investigated for its role in plant metabolism and defense mechanisms.
Medicine: Research has shown potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is explored for use in developing natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Pomolic Acid: Shares a similar pentacyclic structure but differs in the position and number of hydroxyl groups.
Ursolic Acid: Another triterpenoid with comparable biological activities but distinct structural features.
Asiatic Acid: Known for its wound-healing properties, it has a similar ursane-type skeleton.
Uniqueness: 2-Epitormentic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in research and development.
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-VCFAZYFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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